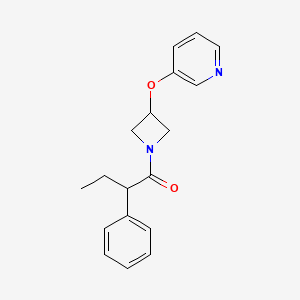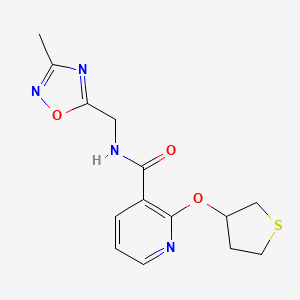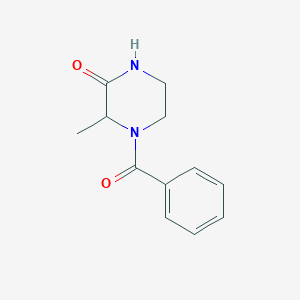
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, also known as PNU-22394, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes in the brain.
Applications De Recherche Scientifique
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been studied for its potential applications in various scientific research areas, including neurobiology, pharmacology, and toxicology. The selective antagonism of the NMDA receptor by 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been shown to have beneficial effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has also been used to study the role of the NMDA receptor in synaptic plasticity and learning and memory processes. In addition, 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been used in toxicology studies to investigate the effects of NMDA receptor antagonism on various physiological systems.
Mécanisme D'action
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one selectively binds to the glycine-binding site of the NMDA receptor, thereby blocking the binding of glycine and preventing the activation of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways. The selective antagonism of the NMDA receptor by 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one are primarily related to its selective antagonism of the NMDA receptor. This results in the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways, which can have both beneficial and detrimental effects depending on the context. In animal models of neurodegenerative diseases, 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. However, the long-term effects of NMDA receptor antagonism on synaptic plasticity and learning and memory processes are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one in lab experiments is its selective antagonism of the NMDA receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, the use of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one in lab experiments is also limited by its potential off-target effects and the need for careful dosing and administration to avoid unwanted side effects.
Orientations Futures
There are several future directions for research on 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, including the investigation of its effects on synaptic plasticity and learning and memory processes, the development of more selective NMDA receptor antagonists, and the exploration of its potential therapeutic applications in neurodegenerative diseases. Additionally, further studies are needed to fully understand the long-term effects of NMDA receptor antagonism on neuronal function and behavior.
Méthodes De Synthèse
The synthesis of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one involves the reaction of 3-(pyridin-3-yloxy)azetidine with 2-bromo-1-phenylbutane in the presence of potassium carbonate and copper powder. This reaction results in the formation of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one as a white solid with a purity of over 98%. This synthesis method has been optimized to produce high yields of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one with minimal impurities.
Propriétés
IUPAC Name |
2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(14-7-4-3-5-8-14)18(21)20-12-16(13-20)22-15-9-6-10-19-11-15/h3-11,16-17H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWESUDNFNSUWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2867635.png)


![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2867641.png)
![methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2867642.png)
![(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2867643.png)

![Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate](/img/structure/B2867647.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2867649.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867652.png)